molecular formula C21H20N4O4S B2760567 N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1173729-89-9

N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2760567
CAS No.: 1173729-89-9
M. Wt: 424.48
InChI Key: KNVIKFNDVKLRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core linked via a thioether bridge to an acetamide moiety substituted with a 3,4-dimethoxyphenyl group. This structure combines electron-rich aromatic systems (dimethoxyphenyl), a thioacetamide linkage, and a bicyclic heterocycle, which may confer unique physicochemical and biological properties. The compound’s structural complexity necessitates advanced analytical techniques, such as NMR, X-ray crystallography, and DFT calculations, for confirmation .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12-20(27)25-19(22-12)14-6-4-5-7-15(14)24-21(25)30-11-18(26)23-13-8-9-16(28-2)17(10-13)29-3/h4-10,12H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVIKFNDVKLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A 3,4-dimethoxyphenyl moiety.
  • An imidazo[1,2-c]quinazolin derivative linked via a thioacetyl group.

This unique combination of functional groups is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound involves multi-step reactions:

  • Formation of the imidazoquinazoline core through cyclization reactions.
  • Thioacetylation to introduce the thio group.
  • Acetylation to form the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • Cytotoxicity Assays : The compound showed significant inhibition against various cancer cell lines (e.g., HCT116 and MCF7), with IC50 values indicating effective cytotoxicity.
Cell LineIC50 (µM)Reference
HCT1165.0
MCF77.5

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound also demonstrates antimicrobial activity:

  • Antibacterial and Antifungal Tests : The compound was evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Candida albicans15.0 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the structure significantly impact biological activity:

  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
  • Thio Group : The thio linkage is crucial for maintaining the compound's interaction with biological targets.

Case Studies

Several case studies highlight the efficacy of similar compounds derived from imidazoquinazolines:

  • Study on Imidazoquinazolines : A series of derivatives were tested for their anticancer activity across multiple cell lines, revealing that modifications led to enhanced potency against resistant cancer types .
    • Results indicated that certain substitutions could lead to IC50 values as low as 0.25 µM against ovarian cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The imidazo[1,2-c]quinazolinone core in the target compound distinguishes it from related heterocycles. For example, 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one () contains an imidazo[1,5-a]quinazolinone scaffold with a thioxo group at position 1. The difference in ring fusion positions ([1,2-c] vs. Additionally, the target compound’s 3-oxo group contrasts with the thioxo group in ’s compound, which exhibits tautomerism between thioacetamide and iminothiol forms, as confirmed by DFT-NMR analysis .

Thioacetamide Linkage and Substituents

The thioacetamide bridge in the target compound is shared with N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (). However, the latter features a trichloroethyl group and a thiadiazole ring, introducing steric bulk and electron-withdrawing effects absent in the target’s dimethoxyphenyl substituent. The methoxy groups in the target compound are electron-donating, which may enhance solubility or modulate binding affinity compared to halogenated analogs .

Acetamide Derivatives and Structural Flexibility

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () shares the acetamide backbone but substitutes the imidazoquinazolinone core with a thiazol ring. The dichlorophenyl group in ’s compound is electron-withdrawing, contrasting with the target’s dimethoxyphenyl group. Crystal structure analysis of ’s compound revealed a 61.8° twist between aromatic rings and hydrogen-bonded dimers, suggesting that the target’s dimethoxy groups could influence packing or intermolecular interactions .

Comparative Data Table

Feature Target Compound
Core Structure Imidazo[1,2-c]quinazolinone Imidazo[1,5-a]quinazolinone Thiadiazole-triazine Thiazol-acetamide
Key Substituents 3,4-Dimethoxyphenyl, thioether 4-Chlorophenyl, thioacetamide Trichloroethyl, thiadiazole 3,4-Dichlorophenyl, thiazol
Synthetic Method Likely cyclization/coupling Dithiocarbonyldiimidazole cyclization Isothiocyanate/benzohydrazide coupling Carbodiimide-mediated coupling
Analytical Tools Presumed NMR, X-ray, DFT DFT-NMR, HRMS, IR X-ray, IR, NMR X-ray, NMR, IR
Electronic Effects Electron-rich (methoxy) Electron-withdrawing (Cl) Electron-withdrawing (Cl, S) Electron-withdrawing (Cl)

Research Implications

The target compound’s structural features position it as a candidate for further exploration in medicinal chemistry, particularly given the bioactivity of related acetamide derivatives (e.g., ligand interactions or enzyme inhibition) . Comparative studies with ’s compound could elucidate the impact of thioether vs. thioxo groups on stability or tautomerism. Additionally, replacing chlorophenyl () with dimethoxyphenyl may improve pharmacokinetic properties, such as solubility or metabolic resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:

  • Formation of the imidazo[1,2-c]quinazolinone core via cyclization of anthranilic acid derivatives with ketones under acidic conditions .
  • Introduction of the thioacetamide group using nucleophilic substitution reactions between thiol-containing intermediates (e.g., 2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-thiol) and chloroacetamide derivatives. Solvents like DMF or THF and catalysts like triethylamine are critical for high yields .
  • Final purification via column chromatography or recrystallization, monitored by TLC/HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR (1H/13C) : Essential for confirming the presence of the dimethoxyphenyl group (δ ~3.8 ppm for OCH3) and the imidazo-quinazolinone backbone (aromatic protons δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C23H22N4O4S: 475.14) .
  • FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) groups .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the compound’s quinazolinone core, which mimics ATP-binding pockets .
  • Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), given the thioacetamide moiety’s known bioactivity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Solubility optimization : Test in DMSO/PBS mixtures or cyclodextrin-based formulations to ensure consistent bioavailability .
  • Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to verify target binding affinity and compare with structurally related analogs (e.g., 3,4-dimethoxy vs. 4-chlorophenyl derivatives) .

Q. What strategies enhance selectivity for specific therapeutic targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Modify substituents on:
  • Phenyl ring : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., Cl, NO2) to alter lipophilicity and target engagement .
  • Imidazo-quinazolinone core : Introduce methyl or ethyl groups at position 2 to sterically hinder off-target interactions .
  • Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding proteins .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via UPLC-MS over 24–72 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify major metabolites (e.g., demethylation of methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.